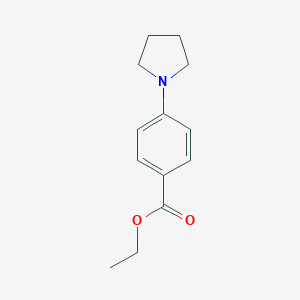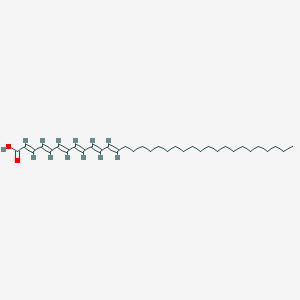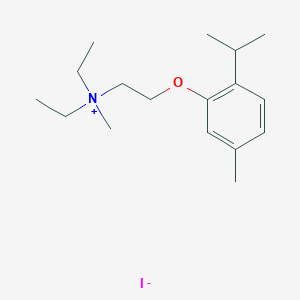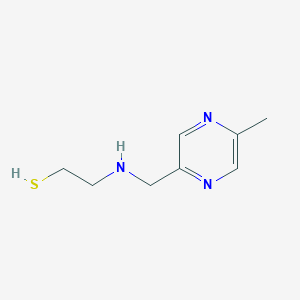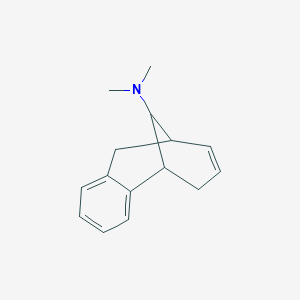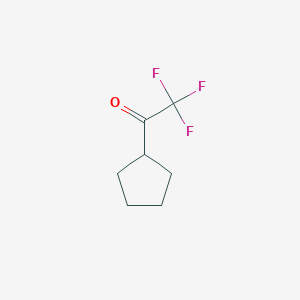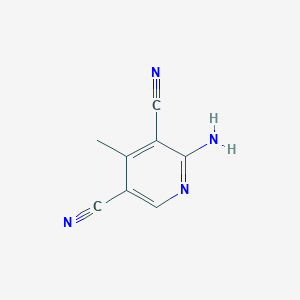
Prothrombin (18-23)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prothrombin (18-23) is a peptide that is derived from prothrombin, a blood coagulation protein. This peptide has been the focus of significant scientific research due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. In
Wirkmechanismus
More studies are needed to elucidate the mechanism of action of prothrombin (Prothrombin (Prothrombin (18-23))) and its interactions with cell membranes.
5. Synthesis optimization: Further optimization of the synthesis method for prothrombin (Prothrombin (Prothrombin (18-23))) is needed to improve its yield, solubility, and purity.
Conclusion
Prothrombin (Prothrombin (Prothrombin (18-23))) is a peptide that has potential applications in various fields, including medicine, biochemistry, and biotechnology. It exhibits antimicrobial activity, induces apoptosis in cancer cells, and promotes wound healing. Prothrombin (Prothrombin (Prothrombin (18-23))) can be synthesized using SPPS or LPPS, and it has several advantages and limitations for lab experiments. Future research directions include exploring its antimicrobial activity, cancer therapy potential, wound healing properties, mechanism of action, and synthesis optimization.
Biochemische Und Physiologische Effekte
Prothrombin (Prothrombin (18-23)) has been shown to have various biochemical and physiological effects, including:
1. Antimicrobial activity: As mentioned earlier, prothrombin (Prothrombin (18-23)) exhibits antimicrobial activity against a wide range of bacteria.
2. Apoptosis induction: Prothrombin (Prothrombin (18-23)) induces apoptosis in cancer cells.
3. Wound healing: Prothrombin (Prothrombin (18-23)) promotes wound healing by stimulating the proliferation of fibroblasts and endothelial cells.
Vorteile Und Einschränkungen Für Laborexperimente
Prothrombin (Prothrombin (18-23)) has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: Prothrombin (Prothrombin (18-23)) can be synthesized to high purity using SPPS or LPPS.
2. Stability: Prothrombin (Prothrombin (18-23)) is stable under a wide range of conditions, making it suitable for various lab experiments.
3. Low toxicity: Prothrombin (Prothrombin (18-23)) has low toxicity, making it safe to use in lab experiments.
Some of the limitations of prothrombin (Prothrombin (18-23)) for lab experiments include:
1. Limited solubility: Prothrombin (Prothrombin (18-23)) has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
2. Limited availability: Prothrombin (Prothrombin (18-23)) is not widely available commercially, which can make it difficult to obtain for some lab experiments.
3. Limited knowledge: The mechanism of action of prothrombin (Prothrombin (18-23)) is not fully understood, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on prothrombin (Prothrombin (18-23)), including:
1. Antimicrobial activity: Further research is needed to explore the antimicrobial activity of prothrombin (Prothrombin (18-23)) and its potential use as an antimicrobial agent.
2. Cancer therapy: More studies are needed to investigate the potential of prothrombin (Prothrombin (18-23)) as a cancer therapy.
3. Wound healing: Further research is needed to understand the mechanisms underlying the wound healing properties of prothrombin (Prothrombin (18-23)) and its potential use in wound healing applications.
4.
Synthesemethoden
Prothrombin (Prothrombin (18-23)) can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for synthesizing peptides, including prothrombin (Prothrombin (18-23)). This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The amino acids are added one by one, starting from the C-terminus to the N-terminus, using protected amino acid derivatives. Once the peptide chain is complete, the peptide is cleaved from the solid support and purified.
Wissenschaftliche Forschungsanwendungen
Prothrombin (Prothrombin (18-23)) has been used in various scientific research applications, including:
1. Antimicrobial activity: Prothrombin (Prothrombin (18-23)) has been shown to exhibit antimicrobial activity against a wide range of bacteria, including Gram-positive and Gram-negative bacteria.
2. Cancer therapy: Prothrombin (Prothrombin (18-23)) has been studied as a potential cancer therapy due to its ability to induce apoptosis (programmed cell death) in cancer cells.
3. Wound healing: Prothrombin (Prothrombin (18-23)) has been shown to promote wound healing by stimulating the proliferation of fibroblasts and endothelial cells.
Eigenschaften
CAS-Nummer |
103658-53-3 |
|---|---|
Produktname |
Prothrombin (18-23) |
Molekularformel |
C32H47N7O15S2 |
Molekulargewicht |
833.9 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]-[(2R)-2-(methylamino)-3-sulfanyl-3-sulfanylidenepropanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C32H47N7O15S2/c1-13(2)11-17(36-22(43)14(3)35-15(4)40)23(44)37-18(12-32(29(49)50,30(51)52)31(53)54)25(46)38-10-6-7-19(38)26(47)39(27(48)21(34-5)28(55)56)24(45)16(33)8-9-20(41)42/h13-14,16-19,21,34H,6-12,33H2,1-5H3,(H,35,40)(H,36,43)(H,37,44)(H,41,42)(H,49,50)(H,51,52)(H,53,54)(H,55,56)/t14-,16-,17-,18-,19-,21+/m0/s1 |
InChI-Schlüssel |
FSRRFCISZLQALP-NMTCSRCMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@H](CCC(=O)O)N)C(=O)[C@H](C(=S)S)NC)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C |
Synonyme |
Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe prothrombin (18-23) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



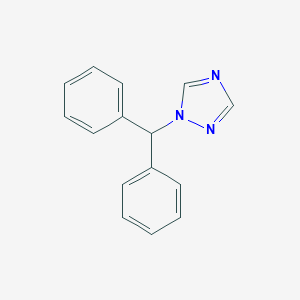
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)
